3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
Description
This compound is a heterocyclic hybrid featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)thienyl group and at position 7 with a pyrimido[2,1-b][1,3]benzothiazol-4-one moiety. Its molecular complexity arises from the fusion of multiple aromatic and heteroaromatic systems, which are common in bioactive molecules targeting kinases, enzymes, or receptors .
Properties
IUPAC Name |
3-[2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-yl]pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6OS2/c1-15-7-8-16(2)30(15)21-10-12-34-24(21)18-13-23-27-11-9-19(32(23)29-18)17-14-28-26-31(25(17)33)20-5-3-4-6-22(20)35-26/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJTDYYRHUAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CN=C6N(C5=O)C7=CC=CC=C7S6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a complex heterocyclic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 430.54 g/mol. The structure includes multiple heterocycles, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Research has highlighted the potential anticancer properties of related compounds. For example, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies have reported that certain analogs can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic proteins . The compound's ability to inhibit key signaling pathways involved in tumor growth could be a significant area for further exploration.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. For instance, they may inhibit kinases or phosphatases involved in cell signaling pathways that regulate cell proliferation and survival.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA or bind to DNA repair enzymes, disrupting cellular processes and leading to cell death.
Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, derivatives of pyrazolo[1,5-a]pyrimidines were tested against multiple bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Notably, one derivative exhibited an MIC of 0.98 μg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), indicating potent antimicrobial activity .
Study 2: Anticancer Screening
A series of related compounds underwent screening for anticancer efficacy against various human cancer cell lines. One compound demonstrated significant antiproliferative effects with IC50 values in the low micromolar range across multiple cell lines, suggesting a broad-spectrum anticancer potential. Further mechanistic studies revealed that the compound induced G1 phase arrest in the cell cycle and promoted apoptosis through caspase activation .
Data Summary Table
Comparison with Similar Compounds
Core Heterocycles and Substituents
- Target Compound : Combines pyrazolo[1,5-a]pyrimidine with pyrimidobenzothiazol-4-one. The 2,5-dimethylpyrrole-thienyl group enhances lipophilicity, while the benzothiazol-4-one introduces electron-withdrawing properties .
- Compound 10 (): Bis-pyrazolo[1,5-a]pyrimidine linked via a thieno[2,3-b]thiophene bridge. Features cyano groups at positions 6 and 7, increasing polarity (C₃₄H₂₀N₈S₂, MW 604.71) .
- CAS 861209-61-2 () : Pyrazolo[1,5-a]pyrimidine with 4-methoxyphenyl and trifluoromethyl groups. The trifluoromethyl group improves metabolic stability (C₂₄H₁₉F₃N₄OS, MW 492.5) .
- CAS 478078-17-0 () : Pyrazolo[1,5-a]pyrimidine substituted with a 1,2,4-triazole. The triazole enhances hydrogen-bonding capacity (C₂₄H₁₉N₇S, MW 437.52) .
Key Structural Differences :
Electronic and Steric Effects
- The benzothiazol-4-one in the target compound likely reduces electron density at the pyrazolo[1,5-a]pyrimidine core compared to the electron-rich thieno[2,3-b]thiophene in Compound 10 .
Pharmacological and Physicochemical Properties
- Target Compound: The benzothiazol-4-one group may improve membrane permeability compared to polar cyano or hydroxyl substituents in analogs like Compound 10 or CAS 439111-03-2 .
- CAS 1005560-39-3 () : A pyrazolo-triazolopyrimidine with a chloro-dimethylpyrazole group. Such halogenated analogs often exhibit enhanced kinase inhibition .
- Example 76 (): A pyrazolo[3,4-d]pyrimidine-chromenone hybrid with a morpholinomethylthiophene group (MW 531.3). This highlights the role of bulky substituents in modulating bioactivity .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what challenges are commonly encountered during its synthesis?
Methodological Answer: The synthesis of this polycyclic heteroaromatic compound typically involves multi-step routes, including:
- Cyclization reactions : For example, coupling pyrazolo[1,5-a]pyrimidine precursors with thienyl or benzothiazole derivatives under acidic or basic conditions (e.g., using pyridine or ethanol as solvents) .
- Functional group transformations : Introduction of dimethylpyrrole or thiophene moieties via nucleophilic substitution or condensation reactions .
Q. Common Challenges :
Q. Table 1. Comparative Synthetic Approaches
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
-
Core Techniques :
- ¹H/¹³C NMR : Assign signals by comparing with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
-
Resolving Discrepancies :
Advanced Research Questions
Q. How can computational chemistry be integrated into the design and optimization of this compound's synthetic routes?
Methodological Answer:
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization or functionalization steps .
- Solvent/Catalyst Screening : Apply machine learning to predict optimal reaction conditions (e.g., solvent polarity, temperature) from historical datasets .
- Case Study : ICReDD’s approach reduced trial-and-error experimentation by 40% in analogous heterocyclic syntheses .
Q. What experimental strategies are recommended for resolving discrepancies in biological activity data across different studies?
Methodological Answer:
- Standardized Assays : Use dose-response curves (e.g., IC₅₀ values) under controlled conditions (pH, temperature) to minimize variability .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., replacing the benzothiazole moiety) to isolate bioactive groups .
- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
Q. Table 2. Biological Activity Comparison
| Structural Feature | Assay Type | Reported Activity | Key Reference |
|---|---|---|---|
| Pyrazolo-pyrimidine core | Anticancer (MCF-7 cells) | IC₅₀ = 12 µM | |
| Benzothiazole moiety | Antimicrobial (E. coli) | MIC = 8 µg/mL |
Q. What are the best practices for analyzing and interpreting complex reaction mechanisms in the synthesis of polycyclic heteroaromatic systems?
Methodological Answer:
- Isolation of Intermediates : Use quenching at specific timepoints (e.g., via TLC monitoring) to trap and characterize transient species .
- Isotopic Labeling : Track atom migration using ¹³C-labeled precursors in cyclization steps .
- Kinetic Studies : Perform variable-temperature NMR to determine activation energies for critical transitions .
Q. How can researchers address low reproducibility in multi-step syntheses of this compound?
Methodological Answer:
- Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and humidity/temperature fluctuations.
- Scale-Down Experiments : Test micro-scale (e.g., 100 mg) batches to identify sensitivity to trace impurities .
- Collaborative Validation : Share protocols with independent labs to confirm reproducibility (e.g., via open-science platforms) .
Q. Key Takeaways
- Synthesis : Prioritize cyclization and purification optimization.
- Characterization : Combine NMR, MS, and elemental analysis with computational validation.
- Advanced Methods : Integrate SAR studies, isotopic labeling, and reaction modeling for mechanistic clarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
